molecular formula C19H18O4S B2945586 Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate CAS No. 2361821-87-4

Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate

Cat. No. B2945586
CAS RN: 2361821-87-4
M. Wt: 342.41
InChI Key: UCLVESFENPNSRN-UHFFFAOYSA-N
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Description

“Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also includes a methoxy group (OCH3) and a sulfonate group (SO3H), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The naphthalene group would contribute to the planarity and aromaticity of the molecule . The methoxy and sulfonate groups could introduce polar characteristics and potential sites for further reactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents present. For instance, the methoxy group could undergo demethylation under acidic conditions, while the sulfonate group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene group could contribute to its hydrophobicity, while the methoxy and sulfonate groups could enhance its solubility in polar solvents .

Scientific Research Applications

Autoxidation Reactions

Research into mono- and disulfonated naphthalene derivatives, which are products of the anaerobic reduction of azo dyes by microorganisms, has revealed their susceptibility to decompose under aerobic conditions due to their oxygen sensitivity. The study conducted by Kudlich et al. (1999) evaluated the behavior of these compounds under aerobic conditions, demonstrating their tendency to form dimers through autoxidation reactions. This insight is crucial for understanding the environmental fate of these compounds and their potential impact on biological systems (Kudlich et al., 1999).

Fluorescent Chemosensors

A chemosensor based on naphthalene derivatives for the Al(3+) ion was synthesized by Ding et al. (2013), showcasing the compound's ability to form a complex with Al(3+) ions that exhibits enhanced fluorescent emissions. This discovery has implications for the detection of aluminum ions in biological samples, potentially aiding in studies related to neurodegenerative diseases and environmental monitoring of aluminum contamination (Ding et al., 2013).

Anticancer Evaluation

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been explored for their anticancer potential. Ravichandiran et al. (2019) synthesized new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, which showed remarkable cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle at the G1 phase, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Enzyme Inhibition

Abbasi et al. (2015) investigated sulfonamide derivatives of dagenan chloride for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase. These enzymes are targets for anti-inflammatory and anti-diabetic drugs, respectively. The study identified molecules with significant inhibition activity, suggesting the potential of these sulfonamide derivatives in developing treatments for inflammation and diabetes (Abbasi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used as a reactant in a chemical synthesis, its behavior would be determined by the functional groups present and the conditions of the reaction .

properties

IUPAC Name

naphthalen-2-yl 2-methoxy-4,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-13-10-18(22-3)19(11-14(13)2)24(20,21)23-17-9-8-15-6-4-5-7-16(15)12-17/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLVESFENPNSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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